![molecular formula C16H20FN3O B12114705 8-fluoro-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B12114705.png)

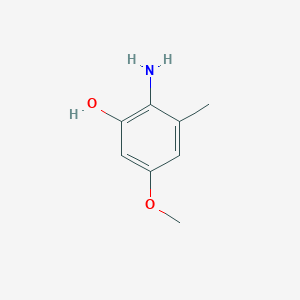

8-fluoro-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“8-fluoro-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one” is a mouthful, but its chemical structure holds promise. Let’s break it down:

Chemical Formula: C₁₉H₁₈FN₃O

Molecular Weight: 234.33 g/mol

This compound belongs to the quinoline family, which has significant roles in natural and synthetic chemistry. Quinoline-2,4-diones (like our compound) exhibit diverse tautomeric forms, with the most common being the structure where the carbonyl groups, CH₂-3, and NH of the quinoline moiety are involved .

Preparation Methods

Industrial Production:: Industrial-scale production methods for this compound remain proprietary. researchers likely optimize existing synthetic routes to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Reactivity:: Our compound can participate in various chemical reactions, including:

Oxidation: Oxidative processes can modify the fluorine or phenyl substituents.

Reduction: Reduction reactions may alter the pyrazoloquinoline ring system.

Substitution: Substituents on the phenyl ring can undergo substitution reactions.

Oxidation: Oxidizing agents like KMnO₄ or PCC.

Reduction: Reducing agents such as NaBH₄ or LiAlH₄.

Substitution: Various nucleophiles (e.g., amines, alkoxides).

Major Products:: The specific products depend on the reaction conditions and substituents. Potential products include derivatives with altered fluorine or phenyl groups.

Scientific Research Applications

Chemistry::

Medicinal Chemistry: Researchers explore derivatives for potential drug candidates.

Materials Science: Investigating their properties for novel materials.

Biological Activity: Studying its effects on cellular processes.

Drug Development: Screening for therapeutic applications.

Pharmaceuticals: Potential drug leads.

Agrochemicals: Crop protection.

Mechanism of Action

The precise mechanism remains elusive, but it likely involves interactions with cellular targets. Further research is needed to unravel its mode of action.

Properties

Molecular Formula |

C16H20FN3O |

|---|---|

Molecular Weight |

289.35 g/mol |

IUPAC Name |

8-fluoro-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one |

InChI |

InChI=1S/C16H20FN3O/c17-10-6-7-14-12(8-10)15-13(9-18-14)16(21)20(19-15)11-4-2-1-3-5-11/h1-5,10,12-15,18-19H,6-9H2 |

InChI Key |

PMGQPGMUALRMDX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C(CC1F)C3C(CN2)C(=O)N(N3)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoic acid, 4-[[2-[[4-(4-methoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]acetyl]amino]-, methyl ester](/img/structure/B12114648.png)

![[3-(2-Fluoro-phenyl)-propyl]-methyl-amine](/img/structure/B12114655.png)

![[3,4-Diacetyloxy-5-(4-carbamoyl-5-hydroxyimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12114656.png)

![2-amino-4-[(3-amino-3-carboxypropyl)disulfanyl]-5-(9H-fluoren-9-ylmethoxy)-5-oxopentanoic acid](/img/structure/B12114662.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3,5-dimethyl-1H-pyrazole](/img/structure/B12114667.png)

![6,8-dimethyl-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one](/img/structure/B12114707.png)

![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(4-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12114713.png)